molecular formula C18H19ClN4O6S B298051 N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide

N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide

Cat. No. B298051
M. Wt: 454.9 g/mol
InChI Key: ILXUWARHWPIKKG-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide, commonly known as CNB-001, is a novel compound that has been synthesized for its potential therapeutic applications. CNB-001 has been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.

Mechanism of Action

The neuroprotective effects of CNB-001 are thought to be mediated by its ability to activate the Nrf2/ARE signaling pathway. This pathway plays a critical role in regulating cellular defense mechanisms against oxidative stress and inflammation. CNB-001 has also been found to modulate the expression of several key proteins involved in neuronal survival and synaptic plasticity.
Biochemical and Physiological Effects:
CNB-001 has been shown to reduce oxidative stress and inflammation in neuronal cells, which can lead to improved neuronal survival and function. It has also been found to modulate the expression of several key proteins involved in synaptic plasticity, which can improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

One advantage of CNB-001 is its ability to exhibit neuroprotective effects in a variety of experimental models of neurological disorders. This makes it a promising candidate for further preclinical and clinical development. However, one limitation of CNB-001 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on CNB-001. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the optimization of dosing regimens and administration routes for CNB-001 in preclinical and clinical studies. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of CNB-001 and to identify potential therapeutic targets for the treatment of neurological disorders.

Synthesis Methods

The synthesis of CNB-001 involves several steps, starting with the reaction of 2-chloro-5-nitrobenzaldehyde with hydrazine hydrate to form 2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)acetic acid. This intermediate is then reacted with 4-ethoxyaniline and methanesulfonyl chloride to form the final product, CNB-001.

Scientific Research Applications

CNB-001 has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. It has been found to exhibit neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. CNB-001 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.

properties

Product Name

N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide

Molecular Formula

C18H19ClN4O6S

Molecular Weight

454.9 g/mol

IUPAC Name

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-(4-ethoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C18H19ClN4O6S/c1-3-29-16-7-4-14(5-8-16)22(30(2,27)28)12-18(24)21-20-11-13-10-15(23(25)26)6-9-17(13)19/h4-11H,3,12H2,1-2H3,(H,21,24)/b20-11+

InChI Key

ILXUWARHWPIKKG-RGVLZGJSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)C

SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.